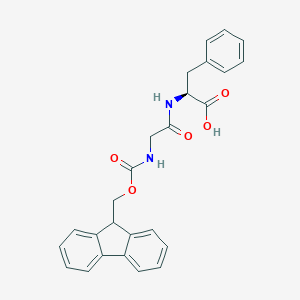

Fmoc-Gly-Phe-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLNNQAFRFTFE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Gly-Phe-OH: A Key Dipeptide in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-glycyl-L-phenylalanine (Fmoc-Gly-Phe-OH), a crucial building block in solid-phase peptide synthesis (SPPS) and its applications in drug discovery and development. This document outlines its chemical properties, and provides a detailed protocol for its use in the synthesis of therapeutic peptides.

Core Properties of Fmoc-Gly-Phe-OH

Fmoc-Gly-Phe-OH is a dipeptide derivative where the N-terminus of glycine (B1666218) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to the most widely used orthogonal strategy in solid-phase peptide synthesis due to its stability under coupling conditions and its facile removal under mild basic conditions.

Quantitative Data Summary

The key quantitative data for Fmoc-Gly-Phe-OH are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₄N₂O₅ | [1][2][3] |

| Molecular Weight | 444.5 g/mol | [1][3] |

| IUPAC Name | (2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥ 98% (HPLC) | |

| Storage Conditions | 0 - 8 °C |

Role in Peptide Synthesis and Drug Development

Fmoc-Gly-Phe-OH serves as a vital component in the synthesis of complex peptides and peptide-based therapeutics. The use of a pre-formed dipeptide can help to overcome challenges in peptide synthesis such as difficult coupling reactions and the formation of side products like diketopiperazines, particularly when proline is the subsequent amino acid to be coupled. Its application is prevalent in the development of therapeutic peptides in fields such as oncology and immunology.

Experimental Protocol: Use of Fmoc-Gly-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual solid-phase synthesis of a model tripeptide, H-Ala-Gly-Phe-Resin, using Fmoc-Gly-Phe-OH to highlight its application. The synthesis is performed on a Wang resin, a common solid support for the synthesis of C-terminal carboxylic acids.

Materials and Reagents:

-

Fmoc-Ala-OH

-

Fmoc-Gly-Phe-OH

-

Wang Resin (pre-loaded with the first amino acid if desired, or for loading)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base for coupling: Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker/rocker

Procedure:

-

Resin Swelling: The Wang resin is swelled in DMF for 1-2 hours in the synthesis vessel.

-

First Amino Acid Loading (if not pre-loaded): The first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes). The resin is then washed thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Dipeptide Coupling (Fmoc-Gly-Phe-OH):

-

In a separate vial, dissolve Fmoc-Gly-Phe-OH (e.g., 3 equivalents relative to resin loading), HBTU (e.g., 2.9 equivalents), and HOBt (e.g., 3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (e.g., 6 equivalents) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated Fmoc-Gly-Phe-OH solution to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

After coupling, the resin is washed with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).

-

-

Final Fmoc Deprotection: After the final coupling step, the Fmoc group from the N-terminal glycine is removed using the same deprotection procedure as in step 3.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously. The dried peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of Fmoc-Gly-Phe-OH in SPPS.

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Gly-Phe-OH.

Caption: Logical relationship of Fmoc-Gly-Phe-OH in the context of SPPS.

References

A Technical Guide to the Solubility of Fmoc-Gly-Phe-OH for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-(9-fluorenylmethyloxycarbonyl)-glycyl-phenylalanine (Fmoc-Gly-Phe-OH), a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this dipeptide in various solvents is paramount for efficient peptide coupling, purification, and overall success in the synthesis of complex peptides for research, diagnostics, and therapeutic applications.

Core Concepts in Fmoc-Gly-Phe-OH Solubility

The solubility of Fmoc-Gly-Phe-OH is governed by its molecular structure, which combines a highly hydrophobic Fmoc protecting group, a flexible glycine (B1666218) residue, and a bulky, aromatic phenylalanine residue. This combination results in a molecule with poor aqueous solubility but good solubility in many polar aprotic organic solvents commonly used in peptide synthesis.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility | Notes |

| Fmoc-Gly-Phe-OH | Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative data; commonly used as a solvent in SPPS. |

| Fmoc-Gly-Phe-OH | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Soluble | Qualitative data. |

| Fmoc-Gly-OH | Dimethyl sulfoxide (DMSO) | Not Specified | ≥29.7 mg/mL | Data for a related, smaller Fmoc-amino acid.[1] |

| Fmoc-Gly-OH | Ethanol (EtOH) | Not Specified | ≥25 mg/mL | Requires sonication; data for a related Fmoc-amino acid.[1] |

| Fmoc-Gly-OH | Water | Not Specified | Insoluble | Data for a related, smaller Fmoc-amino acid.[1] |

| Fmoc-Phe-OH | Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative data for a related Fmoc-amino acid.[2] |

| Fmoc-Phe-OH | N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble | Qualitative data for a related Fmoc-amino acid. |

| Fmoc-Phe-OH | Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL | Requires sonication; data for a related Fmoc-amino acid.[3] |

| Fmoc-Gly-Gly-Phe-OH | Dimethyl sulfoxide (DMSO) | Not Specified | 240 mg/mL | Requires sonication; data for a related tripeptide. |

Disclaimer: The quantitative data presented for compounds other than Fmoc-Gly-Phe-OH should be used as an estimation of solubility. Actual solubility of Fmoc-Gly-Phe-OH may vary.

Experimental Protocols

Determining the solubility of Fmoc-Gly-Phe-OH for a specific application requires a systematic approach. The following protocol outlines a general procedure for solubility testing.

General Protocol for Solubility Determination

-

Preparation:

-

Accurately weigh a small amount of Fmoc-Gly-Phe-OH (e.g., 1-5 mg) into a clean, dry vial.

-

Ensure the solvent to be tested is of high purity (e.g., HPLC grade).

-

-

Initial Solvent Addition:

-

Add a small, measured volume of the desired solvent to the vial (e.g., 100 µL).

-

Vortex the mixture at room temperature for 1-2 minutes.

-

-

Observation and Incremental Solvent Addition:

-

Visually inspect the solution. If the solid has completely dissolved, the peptide is soluble at that concentration.

-

If the solid has not fully dissolved, add another small, measured volume of the solvent and repeat the vortexing step.

-

Continue this incremental addition until the solid is completely dissolved or it becomes apparent that the peptide is poorly soluble in that solvent.

-

-

Aiding Dissolution:

-

If the peptide appears to be sparingly soluble, gentle heating (e.g., to 30-40 °C) or sonication in an ultrasonic bath for 5-10 minutes can be employed to aid dissolution. Always check for potential degradation of the peptide at elevated temperatures.

-

-

Calculating Solubility:

-

Once the peptide is fully dissolved, calculate the solubility based on the total mass of the peptide and the total volume of the solvent used.

-

-

Considerations for Different Solvents:

-

Aqueous Solutions: Fmoc-Gly-Phe-OH is expected to have very low solubility in water due to the hydrophobic Fmoc and phenylalanine groups.

-

Organic Solvents: Start with polar aprotic solvents like DMF, DMSO, and NMP, as these are generally good solvents for Fmoc-protected peptides. Less polar solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN) may also be tested.

-

pH Adjustment: Since Fmoc-Gly-Phe-OH has a free carboxylic acid, its solubility in aqueous buffers may be slightly increased at higher pH values (above its pKa), where the carboxylate form is favored. However, the dominant hydrophobicity of the Fmoc group will likely still limit aqueous solubility.

-

Visualization of Experimental Workflow and Solubility Logic

Experimental Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of Fmoc-Gly-Phe-OH.

Logical Relationships in Fmoc-Gly-Phe-OH Solubility

The solubility of Fmoc-Gly-Phe-OH is a function of its chemical properties and the nature of the solvent. The following diagram illustrates these relationships.

References

understanding the Fmoc protecting group in dipeptides

An In-depth Technical Guide to the Fmoc Protecting Group in Dipeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and its application in dipeptide synthesis. It covers the core principles of Fmoc chemistry, detailed experimental protocols, quantitative performance data, and visual representations of the key chemical processes.

Core Principles of the Fmoc Protecting Group

The Fmoc group is a base-labile amine protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability in acidic and neutral conditions and its clean, rapid removal under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[1][2] This orthogonality allows for the use of acid-labile protecting groups for amino acid side chains, which remain intact during the iterative removal of the N-terminal Fmoc group.[2][3]

Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: Unlike the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) strategy, the use of a weak base like piperidine for Fmoc removal is compatible with sensitive amino acid residues and complex peptide modifications.

-

Orthogonality: The base-lability of the Fmoc group and the acid-lability of common side-chain protecting groups (like tBu, Boc, Trt) allow for selective deprotection without compromising the integrity of the rest of the peptide.

-

Ease of Monitoring: The dibenzofulvene (DBF) byproduct released during Fmoc deprotection has a strong UV absorbance, which can be used to monitor the reaction's completion in real-time.

-

High Yields and Purity: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is crucial for the synthesis of longer peptides. The mild conditions also minimize side reactions, leading to higher purity of the final product.

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the alpha-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred due to its greater stability and lower risk of side reactions.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, most commonly piperidine.

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.

-

β-Elimination: This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).

The secondary amine used for deprotection also acts as a scavenger for the reactive DBF byproduct, forming a stable adduct that prevents DBF from reacting with the newly liberated amine.

Quantitative Data

The efficiency of Fmoc protection and deprotection is critical for successful peptide synthesis. The following tables summarize key quantitative parameters.

| Parameter | Condition / Value | Significance | Reference |

| Nα-Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard and effective for complete Fmoc removal. | |

| Deprotection Time | 5 - 20 minutes | Rapid deprotection enhances synthesis efficiency. | |

| Coupling Yield | >99% | Essential for the successful synthesis of long peptides. | |

| Enantiomeric Purity of Fmoc-AA | ≥ 99.8% | Minimizes stereochemical impurities in the final peptide. | |

| Free Amino Acid in Fmoc-AA | ≤ 0.2% | Prevents double insertion of an amino acid during coupling. |

| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |

| Piperidine | 20% Piperidine in DMF | 5 - 20 minutes | >95% | >98% | Standard and reliable. Piperidine acts as both base and scavenger. |

| DBU-Based | 2% DBU, 2% Piperidine in DMF | 1 - 5 minutes | >95% | >98% | Faster deprotection. DBU is a stronger, non-nucleophilic base. A scavenger (e.g., piperidine) is required to trap the DBF byproduct. |

Experimental Protocols

Protocol for Fmoc Protection of an Amino Acid (e.g., Alanine)

This protocol describes the protection of the amino group of L-Alanine using Fmoc-OSu.

Materials:

-

L-Alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve L-Alanine in a 10% solution of sodium bicarbonate in water.

-

Add a solution of Fmoc-OSu in dioxane to the amino acid solution.

-

Stir the mixture at room temperature for 4-24 hours.

-

After the reaction is complete, pour the mixture into water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the Fmoc-protected amino acid with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-L-Alanine.

Protocol for a Standard Fmoc Deprotection Cycle in SPPS

This protocol outlines a typical cycle for removing the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-peptidyl-resin

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Wash Solvent: DMF

-

Reaction vessel (e.g., fritted syringe or automated synthesizer vessel)

Procedure:

-

Swell the Fmoc-peptidyl-resin in DMF for at least 30 minutes.

-

Drain the DMF from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for an initial 2 minutes.

-

Drain the deprotection solution.

-

Add a second portion of the deprotection solution and agitate for an additional 5-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling of the next Fmoc-amino acid.

Visualizations

Chemical Mechanisms and Workflows

Caption: Mechanism of Fmoc protection of an amino acid.

Caption: Mechanism of Fmoc deprotection using piperidine.

Caption: Workflow for Fmoc-based dipeptide synthesis.

References

The Pivotal Roles of Glycine and Phenylalanine in the Architecture and Function of Fmoc-Gly-Phe-OH: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the dipeptide Fmoc-Gly-Phe-OH, elucidating the distinct and synergistic roles of its constituent amino acids, glycine (B1666218) and phenylalanine, in its chemical properties, self-assembly behavior, and applications. The fluorenylmethoxycarbonyl (Fmoc) group, serving as a crucial N-terminal protecting group, facilitates solid-phase peptide synthesis and, in concert with the aromatic phenylalanine residue, drives the formation of supramolecular structures such as hydrogels. Glycine, the simplest amino acid, imparts flexibility and modulates the self-assembly process. This document details the synthesis and characterization of Fmoc-Gly-Phe-OH, presents its physicochemical properties in a structured format, and provides experimental protocols for its synthesis and the formulation of derived hydrogels. Furthermore, it explores its applications in drug delivery and tissue engineering, underscored by the unique contributions of its glycine and phenylalanine components.

Introduction

Fmoc-Gly-Phe-OH is a protected dipeptide that has garnered significant interest in the fields of peptide chemistry, materials science, and biomedicine. Its structure, comprising a hydrophobic Fmoc group, a flexible glycine residue, and an aromatic phenylalanine residue, bestows upon it unique self-assembling properties, leading to the formation of hydrogels under specific conditions. Understanding the individual contributions of glycine and phenylalanine is paramount to harnessing the full potential of this molecule in various applications.

The Fmoc group is an essential N-terminal protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile cleavage under mild basic conditions[1]. Beyond its role in synthesis, the bulky, aromatic nature of the fluorenyl moiety is a primary driver of self-assembly through hydrophobic and π-π stacking interactions[2][3].

Phenylalanine (Phe) , with its benzyl (B1604629) side chain, is a key contributor to the supramolecular organization of Fmoc-Gly-Phe-OH. The aromatic ring facilitates π-π stacking interactions, which, in conjunction with the Fmoc group's interactions, directs the formation of ordered nanostructures, such as fibers and ribbons, that constitute the hydrogel matrix.

Glycine (Gly) , the simplest amino acid, lacks a side chain, affording the peptide backbone significant conformational flexibility. This flexibility influences the packing of the molecules during self-assembly and can modulate the mechanical properties of the resulting hydrogel. Its achiral nature also offers advantages in specific synthetic strategies. The substitution of more complex amino acids with glycine has been shown to significantly impact the mode of assembly and gelation properties of Fmoc-dipeptides.

This guide will delve into the synthesis, properties, and applications of Fmoc-Gly-Phe-OH, with a continuous focus on the interplay between its glycine and phenylalanine residues.

Physicochemical Properties of Fmoc-Gly-Phe-OH

A comprehensive understanding of the physicochemical properties of Fmoc-Gly-Phe-OH is essential for its effective application. The following table summarizes key quantitative data for this dipeptide and its isomer, Fmoc-Phe-Gly-OH.

| Property | Fmoc-Gly-Phe-OH | Fmoc-Phe-Gly-OH | Reference(s) |

| CAS Number | 117370-45-3 | 169624-67-3 | , |

| Molecular Formula | C₂₆H₂₄N₂O₅ | C₂₆H₂₄N₂O₅ | , |

| Molecular Weight | 444.48 g/mol | 444.48 g/mol | , |

| Appearance | White to off-white powder | White to off-white powder | |

| Purity (HPLC) | ≥98% | ≥98% | |

| Predicted pKa | 3.53 ± 0.10 | Not available | |

| Solubility | Soluble in DMSO, DMF, NMP; Insoluble in water | Soluble in DMSO, DMF, NMP; Insoluble in water | ,, |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-Gly-Phe-OH and the preparation of hydrogels derived from it.

Synthesis of Fmoc-Gly-Phe-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Fmoc-Gly-Phe-OH on a 2-chlorotrityl chloride resin, a common solid support for peptide synthesis.

Materials and Reagents:

-

2-Chlorotrityl chloride resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a solid-phase synthesis vessel for 30 minutes.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Dissolve Fmoc-Phe-OH and DIPEA in DCM.

-

Add the solution to the swollen resin and shake for 1-2 hours.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and shake for 10-20 minutes to remove the Fmoc group from phenylalanine.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Second Amino Acid Coupling (Fmoc-Gly-OH):

-

In a separate vial, dissolve Fmoc-Gly-OH, HBTU, and DIPEA in DMF to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the solution to separate the cleaved peptide from the resin.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude Fmoc-Gly-Phe-OH by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the peptide under vacuum.

-

The crude peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Preparation of Fmoc-Gly-Phe-OH Hydrogel

This protocol describes the formation of a hydrogel from Fmoc-Gly-Phe-OH using a pH-switch method.

Materials and Reagents:

-

Fmoc-Gly-Phe-OH

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

-

Deionized water

-

Glucono-δ-lactone (GdL) or a dilute acid solution (e.g., HCl)

-

Vortex mixer

-

Small glass vials

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of Fmoc-Gly-Phe-OH in DMSO at a concentration above its critical gelation concentration (typically in the range of 10-50 mg/mL).

-

Hydrogel Formation:

-

Place a specific volume of the Fmoc-Gly-Phe-OH stock solution into a glass vial.

-

Add deionized water to achieve the desired final peptide concentration.

-

Induce gelation by adding a small amount of GdL, which will slowly hydrolyze to gluconic acid and lower the pH, or by adding a dilute acid solution to reach a target pH (typically below 7).

-

Gently vortex the mixture for a few seconds.

-

-

Gelation: Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentration and final pH. The formation of a stable hydrogel can be confirmed by inverting the vial.

Role of Glycine and Phenylalanine in Self-Assembly and Gelation

The self-assembly of Fmoc-Gly-Phe-OH into a hydrogel is a complex process driven by a balance of non-covalent interactions.

dot

Caption: Driving forces for Fmoc-Gly-Phe-OH self-assembly.

Phenylalanine's aromatic side chain is a major contributor to the initial self-assembly through π-π stacking interactions with both other phenylalanine residues and the Fmoc groups. This directional interaction promotes the formation of β-sheet-like structures, which are the building blocks of the nanofibers.

Glycine's flexibility allows for the necessary conformational adjustments in the peptide backbone to accommodate the bulky aromatic groups and facilitate efficient packing into the nanofibrillar structures. The absence of a side chain minimizes steric hindrance, potentially leading to more densely packed structures compared to dipeptides with two bulky side chains.

Applications in Drug Delivery

The hydrogel network formed by Fmoc-Gly-Phe-OH can serve as a scaffold for the controlled release of therapeutic agents. The hydrophobic domains created by the Fmoc and phenylalanine groups can encapsulate hydrophobic drugs, while the hydrophilic pores of the hydrogel can entrap water-soluble molecules.

dot

Caption: Workflow for drug-loaded hydrogel preparation and release study.

The release kinetics of a drug from the hydrogel can be modulated by altering the peptide concentration, which affects the density of the fiber network and the pore size. The specific interactions between the drug and the glycine and phenylalanine residues also play a role in the release profile.

Conclusion

The distinct chemical characteristics of glycine and phenylalanine are integral to the structure and function of Fmoc-Gly-Phe-OH. Phenylalanine, in synergy with the Fmoc group, provides the primary driving force for self-assembly through aromatic interactions, leading to the formation of a stable hydrogel network. Glycine imparts essential flexibility to the peptide backbone, enabling efficient molecular packing and influencing the material properties of the hydrogel. This intricate interplay between a simple, flexible amino acid and a bulky, aromatic one makes Fmoc-Gly-Phe-OH a versatile building block for the development of advanced biomaterials for drug delivery and other biomedical applications. Future research could explore how the sequence of these amino acids (i.e., Fmoc-Gly-Phe-OH vs. Fmoc-Phe-Gly-OH) subtly alters the hydrogel's properties and its interactions with encapsulated molecules.

References

Spectroscopic Analysis of Fmoc-Gly-Phe-OH: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic analysis of the dipeptide Fmoc-Gly-Phe-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the expected and observed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols.

Introduction to Fmoc-Gly-Phe-OH

Fmoc-Gly-Phe-OH is a dipeptide composed of glycine (B1666218) and phenylalanine, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial in solid-phase peptide synthesis, preventing unwanted reactions at the amino terminus during chain elongation. Spectroscopic analysis is essential for the structural verification and purity assessment of this and other synthetic peptides.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Fmoc-Gly-Phe-OH, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

Expected ¹H NMR Spectrum of Fmoc-Gly-Phe-OH:

The ¹H NMR spectrum of the dipeptide would be a composite of the spectra of its components, with some key differences due to the formation of the amide bond.

-

Fmoc Group: Protons of the fluorenyl group would appear in the aromatic region, typically between 7.2 and 7.9 ppm. The methylene (B1212753) and methine protons of the fluorenylmethoxycarbonyl group would be observed around 4.2-4.4 ppm.

-

Glycine Residue: The α-protons of the glycine residue, being adjacent to the amide nitrogen, would likely appear as a doublet of doublets or a multiplet around 3.7-4.0 ppm.

-

Phenylalanine Residue: The α-proton of the phenylalanine residue would be found further downfield, around 4.6 ppm, due to the influence of the adjacent carbonyl and aromatic groups. The β-protons would appear as a multiplet around 3.1 ppm. The aromatic protons of the phenyl group would be located in the 7.1-7.3 ppm region.

-

Amide and Carboxylic Acid Protons: The amide proton (NH) signal would likely be observed between 6.0 and 8.0 ppm, and the carboxylic acid proton (OH) would be a broad singlet, typically above 10 ppm.

Expected ¹³C NMR Spectrum of Fmoc-Gly-Phe-OH:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Carbonyl Carbons: The carbonyl carbons of the Fmoc group, the amide bond, and the carboxylic acid would resonate at the downfield end of the spectrum, typically between 156 and 175 ppm.

-

Aromatic Carbons: The carbons of the fluorenyl and phenyl groups would appear in the range of 120-145 ppm.

-

Aliphatic Carbons: The α-carbons of glycine and phenylalanine, the β-carbon of phenylalanine, and the methylene and methine carbons of the Fmoc group would be found in the upfield region of the spectrum, generally between 37 and 67 ppm.

Table 1: ¹H NMR Data of Constituent Amino Acids

| Compound | Proton | Chemical Shift (ppm) |

| Fmoc-Gly-OH | Aromatic (Fmoc) | 7.90, 7.73, 7.67, 7.43, 7.35 |

| CH (Fmoc) | 4.33 | |

| CH₂ (Fmoc) | 4.25 | |

| α-CH₂ (Gly) | 3.70 | |

| Fmoc-Phe-OH | COOH | 12.78 |

| Aromatic (Fmoc) | 7.89, 7.76, 7.65, 7.41, 7.32 | |

| Phenyl (Phe) | 7.28, 7.21 | |

| CH (Fmoc) & α-CH (Phe) | 4.13-4.22 | |

| β-CH₂ (Phe) | 3.09, 2.88 |

Note: Data sourced from publicly available spectra and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data of Constituent Amino Acids

| Compound | Carbon | Chemical Shift (ppm) |

| Fmoc-Gly-OH | C=O (Carboxyl) | 171.8 |

| C=O (Fmoc) | 156.1 | |

| Aromatic (Fmoc) | 145.9, 141.9, 128.9, 127.5, 124.8, 120.2 | |

| CH (Fmoc) | 52.7 | |

| CH₂ (Fmoc) | 42.4 | |

| α-C (Gly) | 31.7 | |

| Fmoc-Phe-OH | C=O (Carboxyl) | Not specified |

| C=O (Fmoc) | Not specified | |

| Aromatic (Fmoc & Phe) | Not specified | |

| Aliphatic (Fmoc & Phe) | Not specified |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Fmoc-Phe-Gly-OH would show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.

Table 3: Key IR Absorption Bands for Fmoc-Phe-Gly-OH

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| N-H (Amide) | ~3300 | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | 3000-2850 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C=O (Amide I) | ~1650 | Stretching vibration |

| C=O (Fmoc) | ~1690 | Stretching vibration |

| N-H (Amide II) | ~1530 | Bending vibration |

| C=C (Aromatic) | 1600-1450 | Stretching vibrations |

Data based on a published spectrum for Fmoc-Phe-Gly.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Fmoc-Gly-Phe-OH, the expected molecular weight can be calculated from its molecular formula, C₂₆H₂₄N₂O₅.[2][3][4]

Table 4: Mass Spectrometry Data for Fmoc-Gly-Phe-OH

| Parameter | Value |

| Molecular Formula | C₂₆H₂₄N₂O₅ |

| Molecular Weight | 444.48 g/mol [3] |

| Exact Mass | 444.1685 g/mol |

In an MS experiment, the molecular ion peak [M+H]⁺ would be expected at m/z 445.1758. Common fragments would include the loss of the Fmoc group (m/z 222), cleavage of the peptide bond, and other characteristic fragmentations of the amino acid residues.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of peptides like Fmoc-Gly-Phe-OH.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the peptide.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR (Optional): For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the peptide (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the spectral region of interest. Use an appropriate liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the peptide (e.g., 1 mg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of an acid like formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the peptide.

-

Tandem MS (MS/MS): To obtain structural information, select the molecular ion peak and subject it to fragmentation (e.g., through collision-induced dissociation, CID). Acquire the tandem mass spectrum of the resulting fragment ions.

-

-

Data Analysis: Determine the molecular weight from the full scan spectrum and analyze the fragmentation pattern from the MS/MS spectrum to confirm the amino acid sequence.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a dipeptide like Fmoc-Gly-Phe-OH.

Caption: Workflow for the synthesis and spectroscopic analysis of Fmoc-Gly-Phe-OH.

Conclusion

The spectroscopic analysis of Fmoc-Gly-Phe-OH, through the combined use of NMR, IR, and MS, provides a comprehensive characterization of its chemical structure and purity. While complete experimental spectra for the dipeptide are not widely published, a detailed understanding of its spectroscopic properties can be achieved by analyzing the data from its constituent amino acids and by applying fundamental principles of spectroscopic interpretation. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and similar protected peptides.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Fmoc-Gly-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of the dipeptide Fmoc-Gly-Phe-OH. Understanding the thermal properties of this and similar peptide-based molecules is critical for establishing appropriate storage conditions, formulating stable drug products, and ensuring the integrity of research materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and degradation mechanisms.

Core Concepts in Thermal Analysis of Peptides

The thermal stability of a peptide is its ability to resist chemical and physical changes when subjected to heat. Two primary techniques are employed to assess these properties:

-

Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine decomposition temperatures, identify the loss of volatile components, and ascertain the overall thermal stability of a material.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical state and stability of the material.

Predicted Thermal Profile of Fmoc-Gly-Phe-OH

Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is known to be thermally labile. Studies have shown that thermal cleavage of the Fmoc group can occur at temperatures as low as 120°C, particularly in dipolar aprotic solvents like DMSO.[1][2] The decomposition proceeds via a β-elimination mechanism, yielding dibenzofulvene and carbon dioxide.

Peptide Backbone and Amino Acid Side Chains: The peptide bond itself can undergo cleavage at elevated temperatures. For dipeptides, a common degradation pathway is the intramolecular cyclization to form a 2,5-diketopiperazine.[3][4][5] The individual amino acids also have characteristic decomposition temperatures and products. Glycine (B1666218) decomposition begins around 220-230°C, yielding ammonia, water, and carbon dioxide. Phenylalanine is more thermally stable, with decomposition involving decarboxylation and deamination at higher temperatures.

Based on this information, the thermal degradation of Fmoc-Gly-Phe-OH is expected to proceed in a multi-step process. The initial event is likely the cleavage of the Fmoc group, followed by the degradation of the dipeptide backbone, which may involve cyclization to the corresponding diketopiperazine and further fragmentation at higher temperatures.

Quantitative Data Summary

The following tables summarize the available quantitative data for Fmoc-Gly-Phe-OH and its components. It is important to note that the data for Fmoc-Gly-Phe-OH is predicted based on the behavior of related compounds.

Table 1: Thermal Properties of Fmoc-Gly-Phe-OH and Related Compounds

| Compound | Property | Value (°C) | Technique |

| Fmoc-Gly-OH | Melting Point | 174-178 | Capillary Method |

| Fmoc-Phe-OH | Melting Point | 180-187 | Capillary Method |

| Glycine | Decomposition Onset | ~220-230 | TGA |

| Phenylalanine | Decomposition Onset | Higher than Glycine | TGA |

| Fmoc-Gly-Phe-OH (Predicted) | Fmoc Cleavage Onset | ~120-150 | TGA/DSC |

| Fmoc-Gly-Phe-OH (Predicted) | Peptide Degradation Onset | >200 | TGA |

Table 2: Major Gaseous Products from Thermal Decomposition

| Compound/Component | Major Gaseous Products |

| Fmoc Group | Carbon Dioxide (CO2) |

| Glycine | Ammonia (NH3), Water (H2O), Carbon Dioxide (CO2) |

| Phenylalanine | Ammonia (NH3), Water (H2O), Carbon Dioxide (CO2), Toluene |

Experimental Protocols

The following are detailed methodologies for the thermal analysis of a crystalline organic compound such as Fmoc-Gly-Phe-OH.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A certified weight is used for mass calibration, and the Curie points of standard magnetic materials or the melting points of pure metals are used for temperature calibration.

-

Sample Preparation: Place 2-5 mg of the crystalline Fmoc-Gly-Phe-OH sample into a clean, tared ceramic or aluminum crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

-

Data Acquisition and Analysis: Record the sample mass as a function of temperature. Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each degradation step.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials, such as indium, which has a well-defined melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline Fmoc-Gly-Phe-OH sample into a clean, tared aluminum pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the final decomposition event observed in TGA (e.g., 350°C) at a constant heating rate of 10°C/min.

-

-

-

Data Acquisition and Analysis: Record the differential heat flow between the sample and reference pans as a function of temperature. Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition, and to determine the corresponding peak temperatures and enthalpy changes.

Visualizing Experimental Workflow and Degradation Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for thermal analysis and the predicted degradation pathways of Fmoc-Gly-Phe-OH.

Caption: Experimental workflow for TGA and DSC analysis of Fmoc-Gly-Phe-OH.

Caption: Predicted thermal degradation pathways of Fmoc-Gly-Phe-OH.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of Fmoc-Gly-Phe-OH for researchers and professionals in drug development. While specific experimental data is limited, the analysis of its components allows for a reasoned prediction of its thermal behavior. The primary degradation events are anticipated to be the cleavage of the Fmoc protecting group at relatively low temperatures, followed by the degradation of the dipeptide backbone, including the formation of diketopiperazine, at higher temperatures. The detailed experimental protocols provided herein offer a standardized approach for the thermal characterization of this and similar peptide-based molecules, which is essential for ensuring their quality, stability, and efficacy in research and pharmaceutical applications.

References

Unlocking the Molecular Blueprint: A Technical Guide to the Self-Assembly of Fmoc-Gly-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the self-assembly properties of the N-terminally protected dipeptide, Fmoc-Gly-Phe-OH. While the broader family of Fmoc-amino acids and peptides are renowned for their capacity to form fibrillar networks and hydrogels, the specific sequence of the peptide backbone plays a critical role in dictating this behavior. This document synthesizes the available scientific knowledge, focusing on the molecular driving forces, comparative analysis with its isomers, and the experimental protocols used to characterize these systems.

A crucial finding highlighted in the scientific literature is that the precise arrangement of amino acids dictates the self-assembly outcome. In a direct comparison, it has been observed that while the isomer Fmoc-Phe-Gly-OH readily forms a hydrogel, Fmoc-Gly-Phe-OH does not .[1] This guide will explore the potential structural and energetic reasons for this profound difference, providing valuable insights for the rational design of peptide-based biomaterials.

The Architecture of Self-Assembly: Core Molecular Interactions

The self-assembly of Fmoc-peptides is a hierarchical process governed by a synergy of non-covalent interactions. The final supramolecular structure is a delicate balance of these forces.

-

π-π Stacking: The large, planar fluorenyl (Fmoc) group is the primary driver of aggregation. These aromatic moieties stack upon one another, creating a hydrophobic core that initiates the assembly process in an aqueous environment.[2][3]

-

Hydrogen Bonding: The peptide backbone, with its amide bonds, forms intermolecular hydrogen bonds. This interaction typically leads to the formation of extended β-sheet structures, which are a hallmark of many self-assembled peptide fibrils.[4][5]

-

Hydrophobic Interactions: The phenyl side chain of the phenylalanine residue contributes to the overall hydrophobicity of the molecule, further promoting aggregation to minimize contact with water.

-

Van der Waals Forces: These weak, short-range interactions contribute to the overall stability of the packed molecular assembly.

The interplay of these forces is visualized below.

A Tale of Two Isomers: Why Sequence Matters

The difference in gelation ability between Fmoc-Phe-Gly-OH and Fmoc-Gly-Phe-OH underscores the importance of amino acid sequence. While both molecules possess the same chemical components, their spatial arrangement critically impacts their ability to form an entangled, water-trapping network.

Fmoc-Phe-Gly-OH, the known gelator, places the bulky phenylalanine residue adjacent to the Fmoc group, with the flexible glycine at the C-terminus. Conversely, Fmoc-Gly-Phe-OH places the flexible glycine as a spacer between the Fmoc group and the phenylalanine. This seemingly minor change can lead to significant differences in molecular packing, potentially introducing steric hindrance that disrupts the formation of the long-range, ordered β-sheet structures necessary for fibril entanglement and hydrogelation. The nature of the peptidic tail has a pronounced effect on the type of self-assembled structure that is ultimately formed.

While no quantitative self-assembly data exists for the non-gelling Fmoc-Gly-Phe-OH, the properties of its gelling isomer, Fmoc-Phe-Gly-OH, serve as a valuable benchmark for comparison.

| Property | Fmoc-Phe-Gly-OH (Isomer) Value | Method |

| Apparent pKa | Substantially shifted | Potentiometric Titration |

| Self-Assembly Trigger | Occurs below its apparent pKa | pH change |

| Resulting Structure | Entangled fibers, Hydrogel | TEM, Rheology |

| Driving Forces | Hydrophobic & π-π interactions | Spectroscopic Analysis |

Table 1: Summary of self-assembly properties for the hydrogel-forming isomer, Fmoc-Phe-Gly-OH. Data sourced from studies on Fmoc-dipeptides.

Experimental Protocols for Characterizing Self-Assembly

To assess the self-assembly potential of a given Fmoc-peptide, a suite of biophysical and imaging techniques is employed. The following sections detail the standard methodologies used in the field.

General Experimental Workflow

The characterization process follows a logical progression from inducing self-assembly to analyzing the resulting structures at both macroscopic and microscopic levels.

Detailed Methodologies

Protocol 1: Hydrogel Preparation via pH Switch

This is a common method to induce gelation in pH-sensitive Fmoc-peptides.

-

Stock Solution Preparation: Prepare a stock solution of the Fmoc-peptide (e.g., 100 mM) in a suitable organic solvent like Dimethyl sulfoxide (B87167) (DMSO).

-

Dissolution: Dissolve the Fmoc-peptide powder in deionized water by adjusting the pH to ~10.5 with NaOH. This deprotonates the carboxylic acid, ensuring the monomer is fully dissolved and negatively charged, which prevents premature aggregation.

-

Triggering Gelation: Induce self-assembly by slowly lowering the pH. This is often achieved by adding glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid, ensuring a gradual and uniform pH drop throughout the solution.

-

Incubation: Allow the solution to stand undisturbed at room temperature. Monitor for gel formation over time using the vial inversion test (i.e., the sample is considered a gel if it does not flow upon inversion).

Protocol 2: Transmission Electron Microscopy (TEM)

TEM is used to visualize the nanoscale morphology of the self-assembled structures.

-

Sample Preparation: Place a 5-10 µL aliquot of the peptide solution (prepared as in Protocol 1, typically at a concentration of 1-5 mg/mL) onto a carbon-coated copper TEM grid.

-

Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.

-

Blotting: Carefully blot away the excess solution using filter paper.

-

Staining (Optional but Recommended): Apply a 5 µL drop of a negative stain (e.g., 2% w/v uranyl acetate) to the grid for 30-60 seconds to enhance contrast.

-

Final Blotting and Drying: Blot away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope operating at a typical accelerating voltage of 80-120 kV.

Protocol 3: Oscillatory Rheology

Rheology is used to quantify the mechanical properties (e.g., stiffness) of the hydrogel.

-

Sample Loading: Carefully load the hydrogel sample onto the plate of a rheometer, ensuring no air bubbles are trapped. A typical geometry is a 20 mm parallel plate.

-

Time Sweep: After inducing gelation, perform a time sweep experiment (e.g., at a constant frequency of 1 Hz and strain of 0.5%) to monitor the evolution of the storage modulus (G') and loss modulus (G''). Gel formation is indicated when G' becomes larger than G'' and both values plateau.

-

Frequency Sweep: Once the gel has matured, perform a frequency sweep (e.g., from 0.1 to 100 rad/s at a constant strain) to characterize the frequency-dependence of the material.

-

Strain Sweep: Conduct a strain sweep (e.g., from 0.1% to 100% at a constant frequency) to determine the linear viscoelastic region (LVER) and the yield point of the gel.

Protocol 4: Fluorescence Spectroscopy

This technique is used to determine the critical aggregation concentration (CAC) using a fluorescent probe like Thioflavin T (ThT) or by monitoring the intrinsic fluorescence of the Fmoc group.

-

Sample Preparation: Prepare a series of Fmoc-peptide solutions at varying concentrations in the desired buffer.

-

Probe Addition (if using ThT): Add a small aliquot of ThT stock solution to each peptide solution to a final concentration of ~20 µM.

-

Fluorescence Measurement:

-

Intrinsic Fluorescence: Excite the sample at ~265 nm and record the emission spectrum. The Fmoc group's emission is sensitive to its environment and will often show a shift or change in intensity upon aggregation.

-

ThT Fluorescence: Excite the sample at ~440 nm and measure the emission intensity at ~485 nm. ThT fluorescence increases significantly upon binding to β-sheet-rich amyloid-like fibrils.

-

-

Data Analysis: Plot the fluorescence intensity versus the peptide concentration. The CAC is identified as the concentration at which a sharp increase in fluorescence intensity is observed.

Concluding Remarks and Future Outlook

The study of Fmoc-Gly-Phe-OH provides a powerful lesson in the molecular engineering of biomaterials: sequence is paramount. Its inability to form a hydrogel, in direct contrast to its Fmoc-Phe-Gly-OH isomer, highlights the stringent steric and energetic requirements for successful supramolecular assembly. While Fmoc-Gly-Phe-OH itself may not be a candidate for hydrogel-based applications like tissue engineering or controlled drug release, its behavior offers crucial insights. It serves as an excellent negative control in research and reinforces the need for precise molecular design. Understanding the "failure" of this molecule to gel provides a clearer picture of the rules of "success," paving the way for the future design of novel Fmoc-peptides with tailored and predictable self-assembly properties for advanced biomedical applications.

References

- 1. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]

- 2. Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on Ï-Ï interlocked β-sheets - Deakin University - Figshare [dro.deakin.edu.au]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Applications of Fmoc-Gly-Phe-OH in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Phe-OH, a fluorenylmethyloxycarbonyl (Fmoc) protected dipeptide, is a versatile building block with significant potential in various biochemical applications. Its unique structure, combining the flexibility of glycine (B1666218) and the aromaticity of phenylalanine, makes it a valuable component in peptide synthesis, a precursor for self-assembling hydrogels for drug delivery and tissue engineering, and a potential linker in bioconjugation. This technical guide provides an in-depth overview of the core applications of Fmoc-Gly-Phe-OH, presenting detailed experimental protocols, quantitative data from related compounds to illustrate potential properties, and visualizations of key workflows and principles.

Core Applications of Fmoc-Gly-Phe-OH

The primary applications of Fmoc-Gly-Phe-OH stem from its identity as an N-terminally protected dipeptide. The Fmoc group provides a temporary protecting group that is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The glycine-phenylalanine sequence itself can be a structural component of a larger peptide or can drive self-assembly processes.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-Phe-OH serves as a key building block in the Fmoc/tBu strategy of SPPS, allowing for the efficient and stepwise synthesis of complex peptides.[1] The use of a dipeptide unit can simplify the synthesis process and can be particularly useful for introducing specific structural motifs into a peptide sequence.

Supramolecular Hydrogels for Drug Delivery and Tissue Engineering

Similar to other Fmoc-protected aromatic amino acids, Fmoc-Gly-Phe-OH has the potential to self-assemble into nanofibrous networks that entrap water to form supramolecular hydrogels.[2] These hydrogels are biocompatible and can serve as matrices for the controlled release of therapeutic agents or as scaffolds for cell culture and tissue regeneration. The self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

While less specific information is available for the dipeptide, related compounds like Fmoc-Gly-Gly-Phe-OH are utilized as cleavable linkers in the synthesis of antibody-drug conjugates (ADCs).[3] It is plausible that Fmoc-Gly-Phe-OH could be adapted for similar applications, where the peptide bond can be designed to be cleaved by specific enzymes at a target site, releasing a cytotoxic drug.

Quantitative Data (Illustrative)

Table 1: Illustrative Mechanical Properties of Fmoc-Peptide Hydrogels

| Fmoc-Peptide | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference |

| Fmoc-K3 | 2.0 | 2526 | [4] |

| Fmoc-FF | 0.5 | ~1000-10000 | [5] |

| Fmoc-Gly-Phe-OH | 1.0 (Hypothetical) | Data Not Available |

Note: The mechanical properties of Fmoc-peptide hydrogels are highly dependent on factors such as concentration, pH, and the specific amino acid sequence.

Table 2: Illustrative Drug Release Kinetics from Fmoc-Peptide Hydrogels

| Hydrogel System | Encapsulated Drug | Release Time (t½) | Release Mechanism | Reference |

| Fmoc-FFF* | Dexamethasone | ~48 hours | Diffusion | |

| Fmoc-F5-Phe-DAP | Ribonuclease A | pH-dependent | Diffusion & Electrostatic Interactions | |

| Fmoc-Gly-Phe-OH | Model Drug (Hypothetical) | Data Not Available | Data Not Available |

Note: Drug release from Fmoc-peptide hydrogels is influenced by the drug's properties (size, charge) and its interaction with the hydrogel matrix.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-Phe-OH

This protocol is adapted from a standard Fmoc/tBu SPPS procedure and illustrates how Fmoc-Gly-Phe-OH can be incorporated into a peptide chain.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Gly-Phe-OH

-

Other required Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Coupling of Fmoc-Gly-Phe-OH:

-

In a separate vial, dissolve Fmoc-Gly-Phe-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 with the subsequent Fmoc-amino acids until the desired peptide sequence is assembled.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide with cold ether twice.

-

Dry the crude peptide and purify by reverse-phase HPLC.

-

Preparation of a Supramolecular Hydrogel from Fmoc-Gly-Phe-OH (pH Switch Method)

This is a generalized protocol for forming a hydrogel from an Fmoc-dipeptide. The optimal conditions for Fmoc-Gly-Phe-OH may require further optimization.

Materials:

-

Fmoc-Gly-Phe-OH

-

Deionized water

-

0.1 M NaOH

-

0.1 M HCl or Glucono-δ-lactone (GdL) for slow pH drop

Protocol:

-

Dissolution:

-

Weigh a desired amount of Fmoc-Gly-Phe-OH (e.g., to make a 1 wt% solution) into a vial.

-

Add a small amount of 0.1 M NaOH to deprotonate the carboxylic acid and aid in dissolution in deionized water. The solution should become clear.

-

-

Gelation Induction:

-

Slowly add 0.1 M HCl to the solution while gently stirring to lower the pH.

-

Alternatively, for a more controlled gelation, add GdL to the basic solution. The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH.

-

-

Gel Formation:

-

Stop adding the acidifier when the solution starts to become turbid or shows signs of gelation.

-

Allow the solution to stand at room temperature.

-

Gel formation can be confirmed by inverting the vial; a stable gel will not flow.

-

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Supramolecular Hydrogel Formation.

Caption: Conceptual Workflow for Drug Delivery.

Potential in Signaling Pathway and Enzyme Inhibition Research

Currently, there is a lack of specific studies in the public domain directly linking Fmoc-Gly-Phe-OH to the modulation of specific signaling pathways or its use as an enzyme inhibitor. However, peptides containing the Gly-Phe motif are known to be involved in various biological processes. Future research could explore the potential of Fmoc-Gly-Phe-OH or peptides derived from it to:

-

Act as competitive inhibitors: The dipeptide could potentially bind to the active site of enzymes that recognize Gly-Phe sequences.

-

Modulate protein-protein interactions: Peptides containing this motif could disrupt or stabilize interactions within signaling cascades.

Further investigation is required to elucidate any specific roles of Fmoc-Gly-Phe-OH in these areas.

Conclusion

Fmoc-Gly-Phe-OH is a valuable and versatile dipeptide derivative with established applications in peptide synthesis and significant potential in the development of advanced biomaterials for drug delivery and tissue engineering. While specific quantitative data and detailed biological studies on this particular dipeptide are still emerging, the principles guiding its application are well-understood from research on analogous Fmoc-protected amino acids and peptides. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore and harness the potential of Fmoc-Gly-Phe-OH in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Phe-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions, which are compatible with a diverse range of amino acid side chains. This document provides a detailed protocol for the synthesis of the dipeptide Fmoc-Gly-Phe-OH using Fmoc-based solid-phase chemistry on Wang resin. The peptide is assembled from the C-terminus to the N-terminus, starting with the loading of Fmoc-Phe-OH onto the resin, followed by the coupling of Fmoc-Gly-OH. Finally, the completed dipeptide is cleaved from the solid support.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of Fmoc-Gly-Phe-OH on a 0.1 mmol scale.

Table 1: Resin and Amino Acid Quantities

| Component | Molecular Weight ( g/mol ) | Quantity (mg) | Equivalents (relative to resin loading) |

| Wang Resin (0.5 mmol/g) | - | 200 | 1.0 |

| Fmoc-Phe-OH | 387.44 | 155 | 4.0 |

| Fmoc-Gly-OH | 297.31 | 119 | 4.0 |

Table 2: Reagents for Key Synthesis Steps

| Step | Reagent | Concentration / Amount | Volume / Quantity | Reaction Time |

| Resin Swelling | DMF | - | 5 mL | 30 min |

| Fmoc-Phe-OH Loading | HBTU | 0.5 M in DMF | 0.8 mL (4.0 eq) | 2-4 h |

| DIPEA | 2.0 M in NMP | 0.4 mL (8.0 eq) | 2-4 h | |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 20% (v/v) | 5 mL | 5 min + 15 min |

| Fmoc-Gly-OH Coupling | HBTU | 0.5 M in DMF | 0.8 mL (4.0 eq) | 40 min - 2 h |

| DIPEA | 2.0 M in NMP | 0.4 mL (8.0 eq) | 40 min - 2 h | |

| Cleavage | Cleavage Cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) | - | 5 mL | 2-3 h |

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling

-

Weigh 200 mg of Wang resin (assuming a loading capacity of 0.5 mmol/g) and place it into a solid-phase synthesis vessel.[1]

-

Add 5 mL of N,N-Dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for 30 minutes at room temperature with gentle agitation to ensure all beads are fully solvated.[1]

-

Drain the DMF from the vessel.

Loading of the First Amino Acid (Fmoc-Phe-OH)

-

In a separate vial, dissolve Fmoc-Phe-OH (155 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc group.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.[1]

Coupling of the Second Amino Acid (Fmoc-Gly-OH)

-

In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated Fmoc-Gly-OH solution to the deprotected resin from the previous step.

-

Agitate the mixture for 40 minutes to 2 hours at room temperature.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

-

Dry the resin under vacuum.

Cleavage of Fmoc-Gly-Phe-OH from the Resin

-

Wash the dried peptide-resin with DCM (3 x 5 mL).

-

Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of H₂O, and 125 µL of TIS.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude Fmoc-Gly-Phe-OH peptide pellet under vacuum.

Visualizations

Caption: Workflow for the solid-phase synthesis of Fmoc-Gly-Phe-OH.

References

Application Notes and Protocols for Coupling Fmoc-Gly-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of the peptide bond is the fundamental step in Solid-Phase Peptide Synthesis (SPPS). The efficiency of this step is heavily reliant on the choice of coupling reagent, which activates the C-terminal carboxylic acid of an incoming Fmoc-protected amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide. The synthesis of the dipeptide sequence, Fmoc-Gly-Phe-OH, presents a specific challenge: the potential for diketopiperazine (DKP) formation. This intramolecular cyclization of the dipeptidyl-resin can lead to chain termination and significantly lower the yield of the desired peptide.[1][2]

This document provides a detailed overview of common coupling reagents, a comparative analysis of their performance, and optimized protocols for the successful coupling of Fmoc-Gly-Phe-OH while minimizing common side reactions.

Overview of Common Coupling Reagent Classes

The selection of a coupling reagent is a critical decision that impacts reaction kinetics, yield, purity, and the degree of racemization.[3] Reagents are broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium).

-

Carbodiimides (e.g., DCC, DIC, EDC): These are classic activating agents. Diisopropylcarbodiimide (DIC) is predominantly used in SPPS because its urea (B33335) byproduct is soluble in common solvents like Dimethylformamide (DMF), unlike the byproduct of Dicyclohexylcarbodiimide (DCC).[4] To enhance efficiency and suppress racemization, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (ethyl cyano(hydroxyimino)acetate).[5]

-

Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP, COMU): This modern class of reagents offers higher activation efficiency and faster reaction rates, making them suitable for difficult or sterically hindered couplings.

-

Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), form highly reactive O-acylisourea esters, leading to rapid coupling with minimal side reactions. They are particularly effective but require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and are known for low racemization risk. A significant advantage is that their use avoids the potential for guanidinylation of the N-terminal amine, a side reaction sometimes observed with excess aminium reagents.

-

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of reagent for coupling Fmoc-Gly-Phe-OH should balance reactivity to ensure complete coupling with mildness to prevent side reactions, particularly diketopiperazine formation and racemization of the Phenylalanine residue.

| Coupling Reagent | Class | Additive | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |

| DIC | Carbodiimide | None | Moderate | High | Advantages: Low cost. Disadvantages: High risk of racemization without additives; potential for N-acyl urea formation. |

| DIC / HOBt | Carbodiimide | HOBt | High | Low | Advantages: Effective, reduces racemization significantly. Disadvantages: HOBt has explosive properties when dry. |

| DIC / OxymaPure | Carbodiimide | OxymaPure | High | Very Low | Advantages: Safer alternative to HOBt with comparable or better performance in suppressing racemization. Disadvantages: Higher cost than HOBt. |

| HBTU / DIPEA | Aminium Salt | HOBt (intrinsic) | Very High | Low | Advantages: Fast and efficient. Disadvantages: Potential for guanidinylation if excess reagent is used; requires base. |

| HATU / DIPEA | Aminium Salt | HOAt (intrinsic) | Highest | Very Low | Advantages: Extremely efficient, even for difficult couplings; low racemization. Disadvantages: High cost; requires base. |

| PyBOP / DIPEA | Phosphonium Salt | HOBt (intrinsic) | Very High | Very Low | Advantages: High efficiency, low racemization, no risk of guanidinylation. Disadvantages: Byproduct can be carcinogenic (BOP); PyBOP is a safer alternative. Higher cost. |

| COMU / DIPEA | Uronium Salt | OxymaPure (intrinsic) | Highest | Very Low | Advantages: Coupling efficiency comparable to HATU, excellent solubility, safer profile. Disadvantages: High cost; requires base. |

Key Side Reaction: Diketopiperazine (DKP) Formation

At the dipeptide stage, the deprotected N-terminal amine of the Glycine can attack the ester linkage of the Phenylalanine to the resin, forming a stable six-membered ring (diketopiperazine) and cleaving the dipeptide from the support. This side reaction is particularly prevalent when Proline is the second or third residue but can occur with other sequences like Gly-Phe.

Mitigation Strategies:

-

Use of 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin linkage significantly suppresses DKP formation.

-